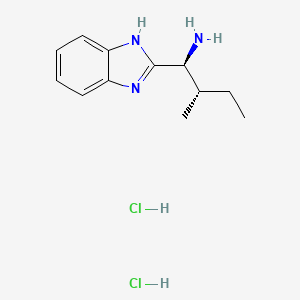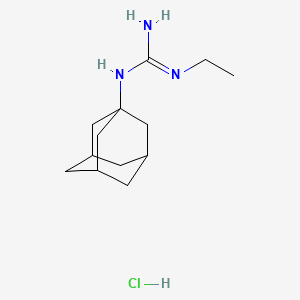
N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride is a chemical compound that features an adamantane core, a unique structure known for its rigidity and stability. This compound is of interest in various fields due to its potential biological activities and its structural properties that make it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride typically involves the reaction of adamantane derivatives with guanidine compounds. One common method includes the reaction of 1-adamantylamine with ethyl isocyanate under controlled conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of halogenated adamantane derivatives.
科学的研究の応用
N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral activity against viruses like dengue.
Industry: Utilized in the development of advanced materials and polymers due to its stable structure.
作用機序
The mechanism of action of N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with the viral RNA synthesis. The adamantane core provides a rigid framework that enhances the binding affinity to the target molecules, thereby increasing its efficacy .
類似化合物との比較
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian drug.
Rimantadine: Similar to amantadine, used for the treatment of influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride is unique due to its specific guanidine functional group, which imparts distinct biological activities compared to other adamantane derivatives. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-(1-adamantyl)-2-ethylguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3.ClH/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,2-8H2,1H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHCWXEEMSDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
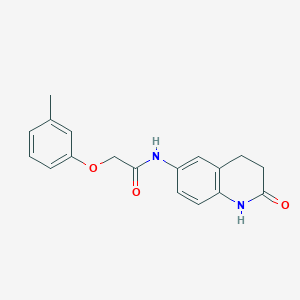
![1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)
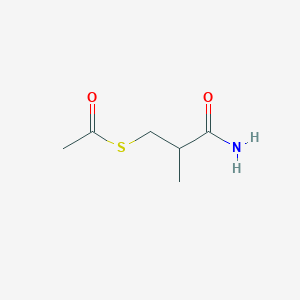
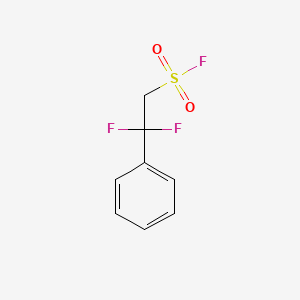
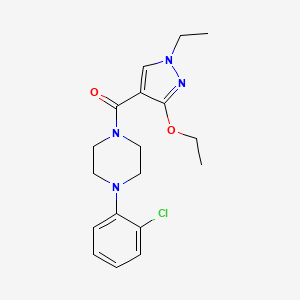
![ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3016661.png)
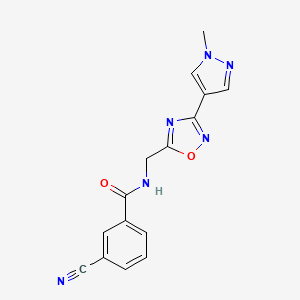
![1-(3-CHLOROPHENYL)-4-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B3016664.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
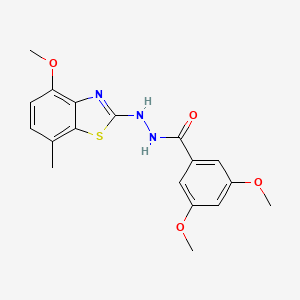
![Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)
